![molecular formula C18H21N3O4 B294042 N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B294042.png)
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide, commonly known as DMAPN, is a chemical compound that has gained significant attention in the field of scientific research. DMAPN is a small molecule inhibitor of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. In recent years, DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions.
Mecanismo De Acción
DMAPN exerts its pharmacological effects by inhibiting the TRPA1 ion channel. The TRPA1 ion channel is involved in the sensation of pain and inflammation. DMAPN binds to the TRPA1 ion channel and prevents the influx of calcium ions, which are responsible for the sensation of pain and inflammation. By inhibiting the TRPA1 ion channel, DMAPN reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
DMAPN has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. DMAPN has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various disease conditions. Additionally, DMAPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPN has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. DMAPN is also highly selective for the TRPA1 ion channel, which reduces the risk of off-target effects. However, DMAPN has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, DMAPN has a short half-life, which limits its duration of action in vivo.
Direcciones Futuras
There are several future directions for research on DMAPN. One potential direction is to investigate its potential therapeutic applications in pain and inflammation. DMAPN has been shown to inhibit the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Further research is needed to investigate its efficacy and safety in animal models and clinical trials. Another potential direction is to investigate its potential role in cancer therapy. DMAPN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy. Finally, further research is needed to investigate its pharmacokinetic and pharmacodynamic properties, which will help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of DMAPN involves the reaction of isonicotinamide with 3,5-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of DMAPN. The synthesis of DMAPN is a relatively simple and straightforward process, which makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions. The TRPA1 ion channel has been implicated in various disease conditions such as pain, inflammation, asthma, and chronic obstructive pulmonary disease. DMAPN has been shown to inhibit the TRPA1 ion channel, which makes it a potential therapeutic agent for these disease conditions. DMAPN has also been studied for its potential role in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy.
Propiedades
Fórmula molecular |
C18H21N3O4 |
---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-10-14(11-16(12-15)25-2)18(23)21-7-3-6-20-17(22)13-4-8-19-9-5-13/h4-5,8-12H,3,6-7H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
BEELHBPOXFPEDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.